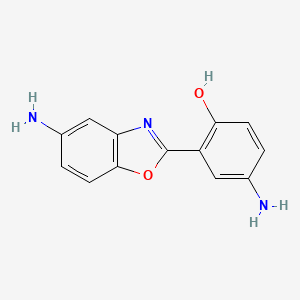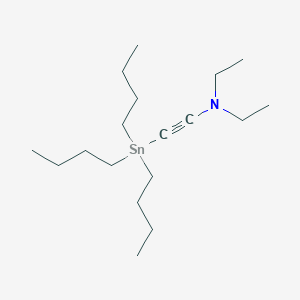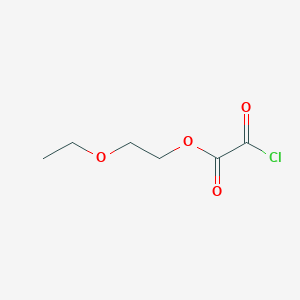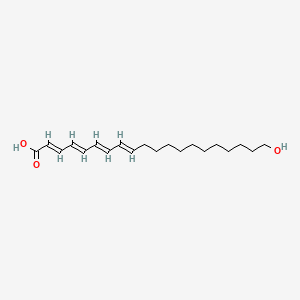
20-Hydroxy-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an eicosanoid that plays a significant role in the regulation of vascular tone, blood flow to specific organs, sodium and fluid transport in the kidney, and vascular pathway remodeling . This compound is crucial in regulating blood pressure and has been linked to various cardiovascular diseases, including hypertension and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions: 20-Hydroxy-eicosatetraenoic acid is synthesized from arachidonic acid through the action of cytochrome P450 enzymes, specifically the CYP4A and CYP4F subfamilies . The reaction involves omega oxidation, where the terminal carbon of arachidonic acid is hydroxylated to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of immobilized cells in calcium alginate, which facilitates the transformation of arachidonic acid . This method ensures a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 20-Hydroxy-eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used to oxidize arachidonic acid to this compound.
Reduction: Specific reducing agents can be used to convert this compound into its reduced forms.
Substitution: Various nucleophiles can substitute the hydroxyl group in this compound under appropriate conditions.
Major Products: The primary product of these reactions is this compound itself, along with other hydroxylated derivatives such as 19-Hydroxy-eicosatetraenoic acid .
Scientific Research Applications
20-Hydroxy-eicosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used to study the metabolic pathways of eicosanoids and their role in various biochemical processes.
Biology: The compound is crucial in understanding the regulation of vascular tone and blood flow.
Medicine: Research has shown that this compound plays a role in hypertension, stroke, and certain cancers
Mechanism of Action
20-Hydroxy-eicosatetraenoic acid exerts its effects through various molecular targets and pathways:
Vascular System: It regulates vascular tone by acting on vascular smooth muscle cells and endothelial cells.
Kidney Function: It influences sodium and fluid transport in the kidney, thereby affecting blood pressure regulation.
Molecular Pathways: The compound interacts with G-protein coupled receptor 75 (GPR75), leading to the activation of signaling pathways such as MAPK and tyrosine kinase
Comparison with Similar Compounds
20-Hydroxy-eicosatetraenoic acid is unique compared to other similar compounds due to its specific biological activities and molecular targets:
Properties
CAS No. |
69845-60-9 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-20-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h4,6,8,10,12,14,16,18,21H,1-3,5,7,9,11,13,15,17,19H2,(H,22,23)/b6-4+,10-8+,14-12+,18-16+ |
InChI Key |
OFOHMBHZMFNVJA-DHIOLEBQSA-N |
Isomeric SMILES |
C(CCCCC/C=C/C=C/C=C/C=C/C(=O)O)CCCCCO |
Canonical SMILES |
C(CCCCCC=CC=CC=CC=CC(=O)O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


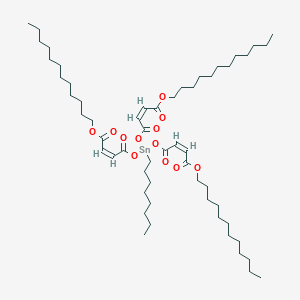
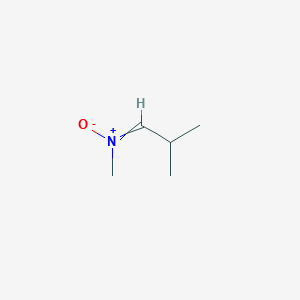
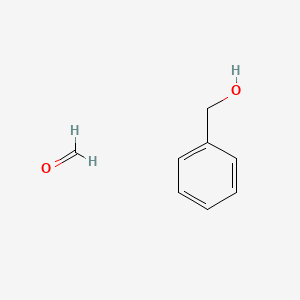
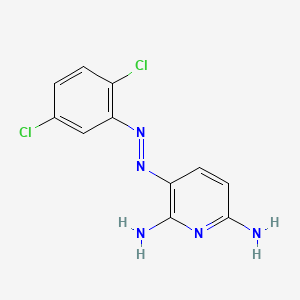
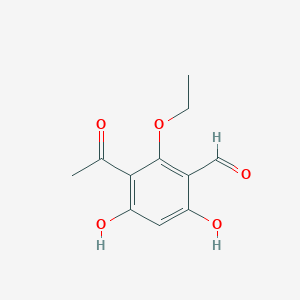
![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
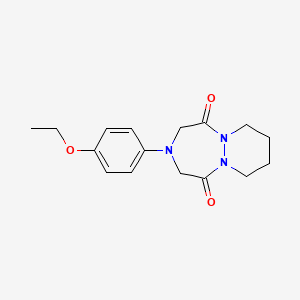
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
